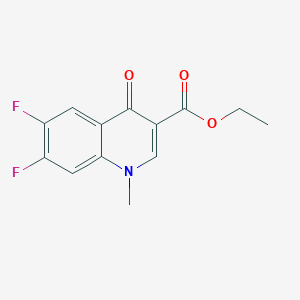

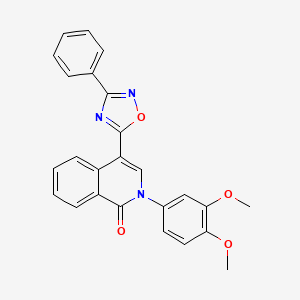

6,7-二氟-1-甲基-4-氧代-1,4-二氢喹啉-3-羧酸乙酯

描述

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is an ester of a fluorinated [1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivative . It has a molecular formula of C14H11F2NO3S .

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, which is a type of heterocyclic aromatic organic compound. It also contains functional groups such as an ester and a ketone . The presence of fluorine atoms could potentially enhance its reactivity and biological activity.Physical And Chemical Properties Analysis

This compound has a molecular weight of 311.3 . Its melting point is 202°C and its predicted boiling point is 436.8±45.0°C . It has a predicted density of 1.50±0.1 g/cm3 . The compound is solid at room temperature and should be stored in a dry, sealed environment .科学研究应用

Fluorescence Enhancement-Type Derivatizing Reagent for Amino Compounds

This compound is a novel fluorescence enhancement-type derivatizing reagent for amino compounds . It reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives having high photo-and thermo-stabilities . This enables the simple and highly sensitive determination of amino compounds without removing any excess unreacted compound .

Useful in Biochemistry

Fluorescent derivatizing reagents like this compound enable the establishment of highly sensitive analytical methods of non-fluorescent compounds . They are widely utilized in various research fields including biochemistry .

Useful in Clinical Chemistry

In the field of clinical chemistry, this compound can be used as a fluorescent derivatizing reagent . It allows for the sensitive determination of various target compounds such as physiologically active substances .

Useful in Environmental Chemistry

This compound can also be used in environmental chemistry for the sensitive determination of pollutants . It reacts with these compounds to create fluorescent derivatives, allowing for their easy detection .

Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV

This compound has been studied extensively for its potential applications in scientific research. It is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, making it a valuable tool for investigating the mechanisms of action of these enzymes.

Bactericidal Activity

An ester of a fluorinated [1,3]thiazeto [3,2-a]quinoline-3-carboxylic acid derivative with bactericidal activity . This suggests that the compound could potentially be used in the development of new antibiotics .

作用机制

属性

IUPAC Name |

ethyl 6,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO3/c1-3-19-13(18)8-6-16(2)11-5-10(15)9(14)4-7(11)12(8)17/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTPFLEGLYUEYQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2613916.png)

![[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2613920.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isoxazole-4-carboxamide](/img/structure/B2613928.png)

![1-cyclohexyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2613930.png)

![2-(2-fluorophenoxy)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2613931.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2613936.png)